molecular formula C22H21ClN8O2S B14445344 Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- CAS No. 78311-81-6

Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)-

Cat. No.: B14445344
CAS No.: 78311-81-6
M. Wt: 497.0 g/mol
InChI Key: AMWPWNNNSDTQMD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the 4-chlorophenyl group through a condensation reaction. The subsequent steps involve the incorporation of the dimethylpyrimidinyl and tetrazolyl groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique properties make it suitable for use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide derivatives with different substituents.
  • Pyrimidinyl-substituted sulfonamides.
  • Tetrazole-containing compounds.

Uniqueness

What sets Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- apart is its combination of functional groups, which imparts unique chemical and biological properties

Properties

CAS No.

78311-81-6

Molecular Formula

C22H21ClN8O2S

Molecular Weight

497.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]-N-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C22H21ClN8O2S/c1-15-13-16(2)26-22(25-15)31(12-11-21-27-29-30-28-21)34(32,33)20-9-7-19(8-10-20)24-14-17-3-5-18(23)6-4-17/h3-10,13-14H,11-12H2,1-2H3,(H,27,28,29,30)

InChI Key

AMWPWNNNSDTQMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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